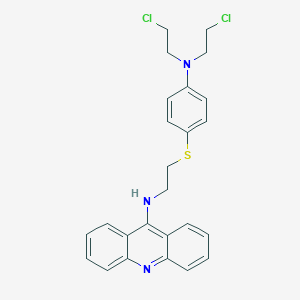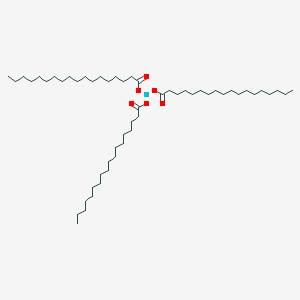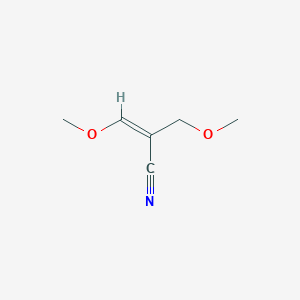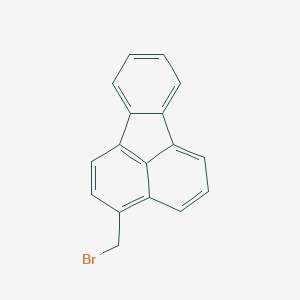
3-(bromomethyl)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(bromomethyl)fluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a bromomethyl group attached to the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light and is commonly found in combustion products such as coal tar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene, 3-(bromomethyl)- typically involves the bromination of fluoranthene. One common method is the electrophilic bromination of fluoranthene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for fluoranthene, 3-(bromomethyl)- are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory settings are scaled up for industrial purposes. The choice of solvent, catalyst, and reaction conditions would be optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(bromomethyl)fluoranthene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form fluoranthene-3-carboxylic acid or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous ether or tetrahydrofuran (THF) solvents.
Major Products
Substitution Reactions: Products include fluoranthene derivatives with various functional groups replacing the bromomethyl group.
Oxidation Reactions: Products include fluoranthene-3-carboxylic acid and other oxidized derivatives.
Reduction Reactions: The major product is fluoranthene with a methyl group at the 3-position.
Wissenschaftliche Forschungsanwendungen
3-(bromomethyl)fluoranthene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of fluoranthene, 3-(bromomethyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(bromomethyl)fluoranthene can be compared with other similar compounds such as:
Fluoranthene: The parent compound, which lacks the bromomethyl group and has different chemical reactivity and applications.
3-Methylfluoranthene: A derivative with a methyl group instead of a bromomethyl group, showing different reactivity in substitution and oxidation reactions.
3-Chloromethylfluoranthene: A similar compound with a chloromethyl group, which has different reactivity and applications compared to the bromomethyl derivative.
Eigenschaften
CAS-Nummer |
135294-98-3 |
|---|---|
Molekularformel |
C17H11Br |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
3-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
InChI-Schlüssel |
ULFISVXZDJQFKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
| 135294-98-3 | |
Synonyme |
3-(bromomethyl)fluoranthene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


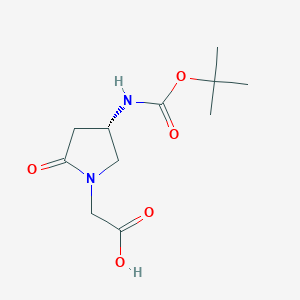
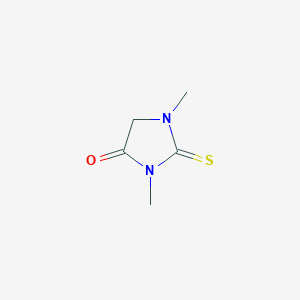
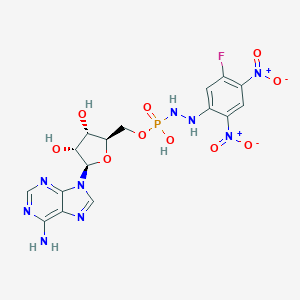
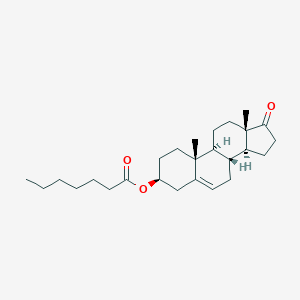
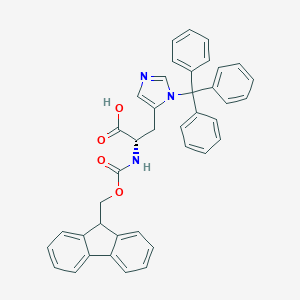
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
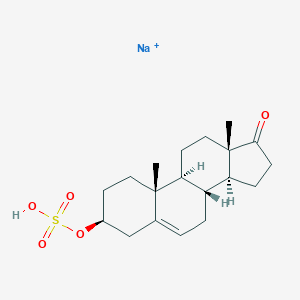
![2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate](/img/structure/B159658.png)
